Compound Description: This group of compounds are benzamide derivatives with a pyrimidine core structure. They are investigated for their potential use as fungicides. []
Relevance: These compounds share a key structural similarity with 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol: the presence of a pyrimidine ring substituted with a (4-methylbenzyl)oxy group at the 2-position. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, displaying a large selectivity ratio between drug-resistant double mutants (L858R/T790M, Del/T790M) and wild-type EGFR. It exhibits minimal intrinsic chemical reactivity and reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. []
Relevance: This compound and 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol both belong to the class of pyrimidine derivatives. Both structures feature a substituted pyrimidine ring as the central scaffold, highlighting their shared chemical category. []
Compound Description: 14C-batanopride is a radiolabeled benzamide derivative synthesized for research purposes. It is structurally related to metoclopramide, a medication used to treat nausea and vomiting. []
Relevance: Although not directly comparable in structure to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, 14C-batanopride shares a common structural motif: the presence of a substituted benzamide moiety. This highlights a shared chemical class, albeit with significant differences in the overall structure. []
(R)-S-cyclopropyl-S-(4-{[4-{[(1R, 2R)-2-hydroxy-1- methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide and (S)-S-cyclopropyl-S-(4-{[4-{[(1R, 2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)
Compound Description: These enantiomers, known collectively as BAY 1000394, are potent pan-CDK inhibitors currently under investigation in clinical trials for cancer treatment. They were developed through a lead optimization process that involved addressing solubility and off-target activity issues of a previous multitargeted CDK and VEGF-R inhibitor. [, , , ]
Relevance: Both BAY 1000394 and 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol feature a substituted pyrimidine ring as a central component of their structure. [, , , ] This shared pyrimidine core underscores their belonging to the same broad chemical class, even though their substituents and overall structure differ significantly.
Compound Description: This compound was identified as a structural isomer of a previously reported macrocyclic ether synthesized via a Mitsunobu-mediated macroether cyclization. It was synthesized and characterized using 1H, 13C-NMR, and LC-MS. []
Relevance: Similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, this compound contains a substituted pyrimidine ring with an amino group at the 2-position and a phenol group connected to this amino group. This structural similarity points to a shared chemical class with specific functional group arrangements. []
Compound Description: Etravirine is an anti-HIV compound known for its diverse solvate forms and a stable oxalate salt. Its crystal structures were analyzed by X-ray diffraction and Hirshfeld surface analysis. []
Relevance: Etravirine, like 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, contains a substituted pyrimidine ring with an amino group at the 6-position and an aryloxy group at the 4-position. Both compounds also have an aromatic ring connected to the pyrimidine ring via an amino group at the 2-position. []
Compound Description: FPPA is a fluorine-containing probe molecule designed for binding studies with the A2A adenosine receptor (A2AAR) using 19F nuclear magnetic resonance spectroscopy (19F-NMR). It was developed based on the structure of the A2AAR complex with V-2006. []
Relevance: While structurally distinct from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, FPPA shares a common feature: the presence of a substituted aromatic ring (4-(trifluoromethyl)benzyl) linked to a heterocyclic core. This highlights a shared strategy of incorporating substituted aromatic rings in designing bioactive molecules, even though their core structures differ. []
2,4-Dioxo- and 4-Imino-2-Oxo-3-Phenyl-5-R-6-R′-Thieno[2,3-d]pyrimidines
Compound Description: This group of compounds are thieno[2,3-d]pyrimidine derivatives investigated for their diverse biological activities, including secretory, anti-inflammatory, and antimicrobial effects. Their structure-activity relationships were studied. []
Relevance: This series of compounds, while based on a thieno[2,3-d]pyrimidine core, highlights the broader exploration of heterocyclic systems as scaffolds for bioactive molecules. This approach is relevant to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, which utilizes a pyrimidine core. Both emphasize the importance of heterocyclic frameworks in medicinal chemistry, even though the specific heterocycles and their substitution patterns differ. []
2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol (AP-NP) and 2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol (AP-4-Me-Ph)
Compound Description: These diaryl pyrimidine derivatives were identified as potential inhibitors of the interaction between the spike protein of SARS-CoV-2 and the human angiotensin-converting enzyme-2 (hACE2) receptor. They were found to bind at the interface of the hACE2-SARS-CoV-2S complex with low binding energy. [, ]
Relevance: These compounds are structurally related to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol as they all contain a 2-aminopyrimidine ring substituted at the 4- and 5-positions. Specifically, AP-NP and AP-4-Me-Ph have a phenol group at the 2-position of the pyrimidine ring, similar to the target compound. [, ]
Cu(II) complexes of N2O2 type ligands
Compound Description: These copper(II) complexes were synthesized with N2O2 type ligands like 6,6'-(((pyridin-2-ylmethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol) (L(1)H2) and 2,4-di-tert-butyl-6-(((3-(tert-butyl)-2-hydroxy-5-methylbenzyl)(pyridin-2-yl-methyl)amino)methyl)phenol (L(2)H2). They were used to study copper(II) mediated phenol ring nitration by nitrogen dioxide. []
Relevance: While these copper complexes differ significantly in structure from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, they highlight the use of metal coordination chemistry in modifying the reactivity of phenolic compounds. This approach could potentially be explored for functionalizing the phenol group in the target compound. []
Compound Description: AKF-D52 is a synthetic phenoxypyrimidine urea derivative that acts as a growth inhibitor of various cancer cell types. It was found to induce both caspase-dependent and -independent apoptotic cell death in non-small cell lung cancer cells. []
Relevance: AKF-D52 shares a core structure with 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, both featuring a pyrimidine ring with an aryloxy substituent at the 4-position and an aniline substituent at the 2-position. This structural similarity suggests a potential for shared biological activity or a starting point for structural modifications to explore different pharmacological profiles. []
Compound Description: Bosentan is a non-peptide antagonist of the human endothelin-I receptor used in the treatment of pulmonary arterial hypertension. It exhibits poor aqueous solubility, which is addressed through inclusion complexation with β-cyclodextrins to enhance its bioavailability. []
Relevance: Similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, Bosentan features a pyrimidine ring with substitutions at the 2-, 4-, and 5-positions. This shared pyrimidine core structure, despite differences in the substituents, highlights the importance of this heterocyclic scaffold in designing drugs targeting diverse biological processes. []
2, 2’-{[5-(4-bromophenyl) pyrimidine-4,6diyl]bis(oxy)}diethanol, 5-(4-bromo-phenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]pyrimidine, N-[5-(4-bromophenyl)-6-(2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl] -N’propylsulfamide, and 2-{[5-(4-bromophenyl)-6-{[(propylamino)sulfonyl]amino} pyrimidin-4yl]oxy}ethylacetate
Compound Description: These compounds were identified as related substances or impurities during the process development of macitentan, an endothelin receptor antagonist. They were synthesized and characterized using various spectroscopic and chromatographic techniques. []
Relevance: These compounds all share a core pyrimidine ring structure with 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol. They provide insights into potential side products or impurities that could arise during the synthesis of similar pyrimidine-based compounds. Understanding these potential impurities can be crucial for optimizing synthetic routes and ensuring the purity of the target compound. []
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol and methyl 2‐bromo‐5-(7H‐pyrrolo[2,3‐d]pyrimidin‐4‐ylamino)benzoate
Compound Description: These compounds are high-affinity ATP-competitive inhibitors of Tau-tubulin kinase 1 (TTBK1), a serine/threonine/tyrosine kinase implicated in Alzheimer's disease. Their binding interactions and kinetic properties with TTBK1 were studied using surface plasmon resonance and X-ray crystallography. []
Relevance: These inhibitors, while structurally different from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, highlight the use of substituted heterocyclic rings as pharmacophores in developing kinase inhibitors. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer. []
Relevance: While structurally distinct from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, this intermediate compound highlights the broader context of drug development. Many bioactive molecules, including the target compound, likely involve multi-step synthetic routes, where intermediates play critical roles in constructing the final product. []
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Compound Description: This compound is a key starting material in a newly developed synthesis method for ticagrelor, a medication used to prevent blood clots in people with acute coronary syndrome or a history of heart attack. []
Relevance: This compound demonstrates the versatility of pyrimidine derivatives as starting materials for synthesizing various drugs, including ticagrelor. Although structurally different from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, it highlights the common use of pyrimidine derivatives as building blocks in medicinal chemistry. []
4‐[((4‐carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58‐2667), 5‐chloro‐2‐(5‐chloro‐thiophene‐2‐sulphonylamino‐N‐(4‐(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766), Zn-protoporphyrin IX (Zn‐PPIX), and 5‐cyclopropyl‐2‐[1‐(2‐fluoro‐benzyl)‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl]‐pyrimidin‐4‐ylamine (BAY 41‐2272)
Compound Description: These compounds are modulators of soluble guanylyl cyclase (sGC), an enzyme involved in nitric oxide signaling. They include BAY 58‐2667 (sGC activator), HMR 1766 (haem-independent sGC activator), Zn‐PPIX (haem-mimetic), and BAY 41‐2272 (haem-dependent sGC stimulator). []
(E)-N-(sub.benzylidene)-2-(4-methyl-2oxo-2H-chromen-7-yl)oxy) acetohydrazide and (E,Z)-#-(4sub.phenyl)-1-(sub.phenyl)-5-(2-((4-methyl-2-oxo-2H-chromen-7yl)0xy) acetyl) farmazan
Compound Description: These are series of Schiff bases and formazan derivatives prepared from 7-hydroxy-4-methyl coumarin. Some of these compounds demonstrated good antibacterial activity against resistant bacterial isolates. []
Relevance: These compounds, while structurally distinct from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, demonstrate the exploration of different heterocyclic systems (coumarin derivatives) for discovering new bioactive molecules, particularly in the field of antibacterial agents. []
Methyl ether [3aR-[3aα,4α,6α(1R,2S),6aα]]-[[6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propyltio)-3H-1,2,3-triazolo[4,5-d]-pyrimidine-3-yl]-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]acetic acid, [3aR-[3aα,4α,6α(1R,2S),6aα]]-6-[[7-[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propiltio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol, and [3aR-[3aα,4α,6α(1R,2S),6aα]-6-[[7-[(3,4-difluorophenyl)cyclopropyl]amino]-5-(propiltio)-3H-1,2,3-triazolo-[4,5-d]pyrimidin-3-yl]-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Compound Description: These compounds are intermediates used in the production of triazolo[4,5-d]pyrimidine derivatives, which are targeted for treating diseases mediated by the P2T receptor. [, ]
Relevance: While structurally complex and distinct from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, these intermediates highlight the strategic use of protecting groups and multi-step synthesis in constructing elaborate heterocyclic compounds for medicinal chemistry applications. [, ]
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969), 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120), and 4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)
Compound Description: These compounds are panRAF inhibitors, which target all isoforms of RAF kinases, investigated for their potential in treating melanoma brain metastases. Their brain distribution and interactions with efflux transporters at the blood-brain barrier were evaluated. []
Relevance: These compounds, despite their structural differences from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, emphasize the importance of considering brain penetration and efflux transporter interactions in drug development, particularly for targeting brain-related diseases. []
4-[(5-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol, 4-[(7-chloroquinolin-4-yl)-amino]phenol, and 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)-N(1)-oxy]phenol
Compound Description: These compounds were identified as impurities in a bulk drug sample of amodiaquine, an antimalarial medication. Their structures were elucidated using liquid chromatography/tandem mass spectrometry and confirmed through independent synthesis and NMR spectroscopy. []
Relevance: While structurally different from 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, these impurities highlight the importance of characterizing and controlling impurities during drug development. Understanding the formation and structure of impurities can be crucial for ensuring drug safety and efficacy. []
Compound Description: This compound is a potent and selective inhibitor of certain kinases and is formulated as a pharmaceutical composition for therapeutic use. It exhibits polymorphism, with specific forms like Form I being characterized. []
Relevance: Similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, this compound contains a substituted pyrimidine ring connected to an aromatic ring via an amino group at the 2-position. This shared structural motif highlights the potential for exploring different substituents on the pyrimidine and aromatic rings to modulate biological activity. []
Compound Description: This orally bioavailable small molecule is a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It has potential therapeutic applications in treating breast, ovarian, and prostate cancers. []
Relevance: Both this compound and 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol feature a substituted pyrimidine ring as a central structural element. Although their overall structures and pharmacological targets differ, this shared pyrimidine core underscores the versatility of this heterocycle in medicinal chemistry. []
Compound Description: These compounds were investigated for their potential as inhibitors of the ST2 receptor/interleukin-1 receptor-like 1, a target for developing anti-COPD drugs. []
Relevance: While structurally diverse and not directly related to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, this list of compounds highlights the ongoing search for new drugs targeting specific biological pathways. []
Compound Description: These compounds are NAE inhibitors proposed for use in combination with hypomethylating agents like azacytidine or decitabine for cancer treatment. []
Relevance: Similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, these compounds feature a substituted pyrimidine ring as a key structural element. Although their specific structures and target pathways differ, the shared pyrimidine core underscores the prevalence of this heterocycle in designing therapeutic agents. []
Compound Description: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), a potential target for the treatment of Alzheimer's disease. It exhibits high selectivity for PDE9 over other cyclic nucleotide-specific phosphodiesterases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.